4,4'-Diazidodiphenyl

Description

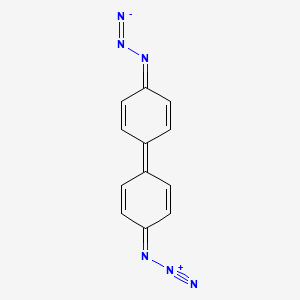

4,4'-Diazidodiphenyl (CAS: Not explicitly provided; structurally related to compounds in ) is an aromatic diazide compound characterized by two azide (-N₃) groups attached to a biphenyl backbone. It is widely utilized in photochemical applications due to its ability to generate radicals upon light exposure, enabling crosslinking in polymeric materials . Its mutagenic properties have also been studied extensively, particularly in bacterial assays like Salmonella typhimurium TA98 . The compound’s reactivity and stability make it a critical component in photosensitive resins and proton-exchange membranes (PEMs) for fuel cells .

Propriétés

IUPAC Name |

[[4-(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c13-17-15-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGUHTGSMPZQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=[N-])C=CC1=C2C=CC(=N[N+]#N)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951752 | |

| Record name | 3-[4'-(Triaz-2-yn-2-ium-1-ylidene)[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-ylidene]triaz-1-en-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-43-7 | |

| Record name | 4,4'-Diazidodiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC513585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[4'-(Triaz-2-yn-2-ium-1-ylidene)[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-ylidene]triaz-1-en-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAZIDODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5229R50P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diazidodiphenyl typically involves the diazotization of benzidine chloride followed by treatment with an aqueous solution of sodium azide. The reaction product is then purified through multiple recrystallizations from ethanol .

Industrial Production Methods: Industrial production methods for 4,4’-diazidodiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Diazidodiphenyl undergoes various chemical reactions, including:

Photooxidation: When exposed to ultraviolet light in the presence of oxygen, 4,4’-diazidodiphenyl undergoes photooxidation, resulting in chemiluminescence.

Reduction: The azide groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions:

Photooxidation: Ultraviolet light and molecular oxygen are essential for the photooxidation process.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to convert azides to amines.

Major Products Formed:

Photooxidation: The major products include various oxidized derivatives of the original compound.

Reduction: The primary product is 4,4’-diaminodiphenyl.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

2.1. Polymer Crosslinking Agent

One of the primary applications of 4,4'-diazidodiphenyl is as a crosslinking agent in the synthesis of polymers. Its azide groups can undergo thermal decomposition or photochemical reactions to form stable networks within polymer matrices. This property is particularly useful in creating thermosetting resins and elastomers that exhibit enhanced mechanical properties and thermal stability.

2.2. Development of Functional Materials

The compound is also utilized in the development of functional materials, such as:

- Conductive Polymers : By incorporating this compound into polymer systems, researchers have created conductive pathways that enhance electrical conductivity.

- Smart Materials : Its ability to undergo click chemistry reactions allows for the design of smart materials that can respond to external stimuli (e.g., temperature, light).

Biochemical Applications

3.1. Bioconjugation

In biochemistry, this compound serves as a valuable tool for bioconjugation techniques. The azide groups can selectively react with alkyne-containing biomolecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is widely used for labeling proteins and other biomolecules for imaging and therapeutic purposes.

3.2. Drug Delivery Systems

The compound's reactivity enables its incorporation into drug delivery systems where it can facilitate controlled release mechanisms. By attaching drugs to polymer backbones containing this compound, researchers can achieve targeted delivery and enhanced bioavailability.

Medicinal Chemistry Applications

4.1. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon decomposition of the azide groups, leading to cellular stress and eventual cell death.

4.2. Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. Research indicates that its derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

5.1. Case Study: Polymer Development

A study demonstrated the use of this compound as a crosslinker in epoxy resins, resulting in materials with improved thermal stability and mechanical strength compared to traditional formulations . The research highlighted the effectiveness of azide functionalities in enhancing performance metrics such as tensile strength and glass transition temperature.

5.2. Case Study: Drug Delivery Applications

Another significant study focused on the incorporation of this compound into nanoparticles for targeted drug delivery systems . The findings revealed that these nanoparticles could effectively encapsulate therapeutic agents while providing controlled release profiles under physiological conditions.

Mécanisme D'action

The mechanism of action of 4,4’-diazidodiphenyl involves its ability to undergo photooxidation and reduction reactions. The azide groups can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Mutagenic Activity

4,4'-Diazidodiphenyl exhibits intermediate mutagenic potency compared to other azides. ranks its activity in the following order (lowest to highest):

1-Azidonaphthalene

2-Azidonaphthalene

4-Azidodiphenyl

This compound

2-Azidofluorene

6-Azidochrysene

1-Azidopyrene

Table 1: Mutagenic Activity of Selected Azides (TA98 Assay)

| Compound | Relative Mutagenicity |

|---|---|

| 1-Azidonaphthalene | Low |

| This compound | Moderate |

| 2-Azidofluorene | High |

| 1-Azidopyrene | Very High |

The increased mutagenicity in polycyclic azides (e.g., azidopyrene) correlates with enhanced aromatic conjugation, which stabilizes reactive intermediates .

Structural Analogues in Polymer Chemistry

This compound is often compared to diazides with modified backbones:

This compound Ether (OAZ)

- Structure : Biphenyl backbone with an ether (-O-) linkage.

- Applications : Used in fluorinated sulfonated polytriazole copolymers (PTFOSH-XX) for PEMs. OAZ-based copolymers exhibit superior mechanical stability and proton conductivity compared to this compound derivatives, attributed to the ether group’s flexibility .

4,4'-Diazidodiphenylmethane

- Structure : Contains a methylene (-CH₂-) bridge.

- Properties : Shows lower crosslinking efficiency (2.12 vs. 2.83 for this compound) in photosensitive polymers due to reduced radical stability .

4,4'-Diazidostilbene

Table 2: Crosslinking Efficiency of Diazides in Photosensitive Polymers

| Compound | Crosslinking Efficiency (Arbitrary Units) |

|---|---|

| 4,4'-Diazidostilbene | 2.12 |

| 4,4'-Diazidodiphenylmethane | 2.12 |

| This compound | 2.83 |

| 4,4'-Diazidochalcone | 5.91 |

Thermal and Chemical Stability

- This compound : Stable under dark storage but decomposes upon UV exposure to form nitrenes, enabling crosslinking .

- This compound Ether (OAZ) : Enhanced thermal stability due to the ether linkage, making it suitable for high-temperature PEM applications .

- 4,4'-Diazidochalcone : Rapid degradation under light due to the α,β-unsaturated ketone group, limiting its utility in reusable systems .

Photooxidation Mechanisms

This compound undergoes photooxidation in benzene/CH₂Cl₂ mixtures, producing radical intermediates detectable via spin-trapping with 2-methyl-2-nitrosopropane . Comparable studies on analogues like 4,4'-diazidostilbene suggest similar pathways, though reaction rates vary with backbone conjugation.

Activité Biologique

4,4'-Diazidodiphenyl is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of diphenyl compounds, characterized by the presence of azide groups (-N₃) at the para positions. This structural modification can significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of 4,4'-diaminodiphenyl sulfone (DDS), closely related to this compound, exhibit notable antimicrobial properties. For instance, studies have demonstrated that DDS can inhibit the growth of various pathogens including Mycobacterium leprae and Plasmodium species. The mechanism involves the inhibition of key enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium leprae | 5 µg/mL |

| 4,4'-Diaminodiphenyl sulfone | Plasmodium falciparum | 2 µg/mL |

Anticancer Activity

Recent studies have also evaluated the anticancer potential of Schiff bases derived from 4,4'-diaminodiphenyl sulfone and their metal complexes. These compounds showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Schiff Bases Derived from 4,4'-Diaminodiphenyl Sulfone

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Schiff Base L1 | MCF-7 | 10 |

| Schiff Base L2 | A-549 | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to its analogs, it may inhibit critical enzymes involved in metabolic pathways.

- Inflammation Modulation : Compounds like DDS have been shown to modulate inflammasome activity, which is pivotal in inflammatory diseases .

- DNA Interaction : The azide groups may facilitate interactions with nucleic acids, potentially leading to genotoxic effects in certain contexts.

Case Studies

- Treatment of Leprosy : A cohort study highlighted the effectiveness of DDS in treating lepromatous leprosy. The combination therapy involving DDS reduced bacterial load significantly compared to standard treatments .

- Alzheimer's Disease Research : Another study investigated the role of DDS in managing inflammation related to Alzheimer's disease. It was found to regulate NLRP3 inflammasome activators effectively .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4,4'-Diazidodiphenyl to achieve high purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature, stoichiometry of reagents (e.g., sodium azide and biphenyl derivatives), and reaction time. For biphenyl-based compounds like 4,4'-dichloro-biphenyl, purification via recrystallization or column chromatography is essential to remove unreacted precursors and byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC ensures intermediate purity . Post-synthesis, techniques such as melting point analysis and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy : Identifies azide (-N₃) functional groups via characteristic absorption bands near 2100 cm⁻¹.

- ¹H/¹³C NMR : Confirms biphenyl backbone symmetry and substituent positions (e.g., integration ratios for aromatic protons).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify purity.

- X-ray Diffraction (XRD) : Resolves crystal structure for applications in materials science. Cross-referencing results with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does this compound degrade under environmental conditions, and what precautions are necessary during storage?

Methodological Answer: Azide compounds are sensitive to heat, light, and moisture. Degradation pathways include hydrolysis to form amines or explosive hydrazoic acid (HN₃). Storage recommendations:

- Use amber glass vials under inert gas (N₂/Ar) at -20°C.

- Avoid contact with heavy metals or oxidizing agents. Safety protocols from structurally similar compounds, such as 4,4'-methylenedianiline, emphasize fume hood use and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

Methodological Answer: Contradictions often arise from variations in synthesis routes or impurities. Systematic approaches include:

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures across batches.

- Thermogravimetric Analysis (TGA) : Quantify weight loss patterns under controlled atmospheres.

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent choice, heating rates) affecting stability .

Q. What role does this compound play in crosslinking high-performance polymers, and how is reactivity modulated?

Methodological Answer: The azide groups enable photo- or thermal-induced crosslinking via nitrene intermediates. For example:

- In polyimide synthesis, azides form covalent bonds with aromatic backbones, enhancing mechanical strength.

- Reactivity is tuned by adjusting electron-withdrawing/donating substituents on the biphenyl core. Comparative studies with 4,4'-diaminodiphenyl sulfone highlight the impact of functional groups on polymer network density .

Q. What analytical strategies are recommended for detecting trace degradation products of this compound in environmental samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies sub-ppb levels of hydrazoic acid or aromatic amines.

- Gas Chromatography (GC) with Electron Capture Detection (ECD) : Ideal for volatile byproducts.

- Isotopic Labeling : Use deuterated analogs (e.g., ring-deuterated biphenyls) to track degradation pathways .

Q. How can computational modeling predict the photolytic behavior of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations model azide decomposition energetics, while molecular dynamics simulations predict aggregation states in polymer matrices. Validate predictions with experimental UV-Vis spectroscopy and time-resolved fluorescence data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.